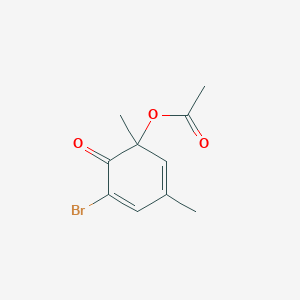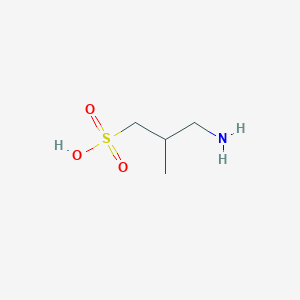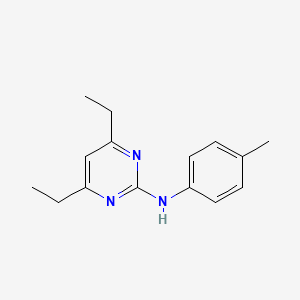
5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate is an organic compound that belongs to the class of aromatic compounds It features a bromine atom, two methyl groups, a ketone, and an acetate group attached to a cyclohexadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate typically involves the bromination of 1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The reaction conditions often include solvents like carbon tetrachloride or chloroform to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reaction conditions would be tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Reduction: Products include alcohols or other reduced derivatives.
Applications De Recherche Scientifique
5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The acetate group may also influence its solubility and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-Iodo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness
5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The combination of the bromine atom, ketone group, and acetate group makes it a versatile compound for various chemical transformations and applications.
Propriétés
| 90841-66-0 | |
Formule moléculaire |
C10H11BrO3 |
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
(5-bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl) acetate |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-8(11)9(13)10(3,5-6)14-7(2)12/h4-5H,1-3H3 |
Clé InChI |
DBOHNHNVSYUSTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C(=O)C(=C1)Br)(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol](/img/no-structure.png)
![8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B14363216.png)
![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)

![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)


![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)
